molecular formula C9H6BrF3O3 B1352659 Methyl 5-bromo-2-(trifluoromethoxy)benzoate CAS No. 773874-13-8

Methyl 5-bromo-2-(trifluoromethoxy)benzoate

Cat. No.: B1352659
CAS No.: 773874-13-8
M. Wt: 299.04 g/mol
InChI Key: RLAXIDPRPKZATK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6BrF3O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoromethoxy groups, and the carboxylic acid group is esterified with a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 5-bromo-2-(trifluoromethoxy)benzoate is widely used in scientific research due to its versatility. Some of its applications include:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Employed in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Utilized in the preparation of functional materials with unique properties, such as polymers and liquid crystals.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-(trifluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(trifluoromethoxy)benzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(trifluoromethoxy)benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

Methyl 5-bromo-2-(trifluoromethoxy)benzoate can be compared with other similar compounds such as:

This compound stands out due to the presence of the trifluoromethoxy group, which imparts unique properties such as increased lipophilicity and metabolic stability, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

methyl 5-bromo-2-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c1-15-8(14)6-4-5(10)2-3-7(6)16-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAXIDPRPKZATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455953
Record name Methyl 5-bromo-2-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773874-13-8
Record name Methyl 5-bromo-2-(trifluoromethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773874-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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